molecular formula C18H13N3O5 B325127 2,4-dinitro-N-(4-phenoxyphenyl)aniline

2,4-dinitro-N-(4-phenoxyphenyl)aniline

Cat. No.: B325127
M. Wt: 351.3 g/mol
InChI Key: MMNUFFNXJAAFEZ-UHFFFAOYSA-N
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Description

2,4-Dinitro-N-(4-phenoxyphenyl)aniline is a nitro-substituted diarylamine derivative characterized by a central aniline core functionalized with two nitro groups at the 2- and 4-positions and a phenoxyphenyl substituent on the nitrogen atom. Nitroaromatic compounds are known for their electron-deficient aromatic systems, which influence their reactivity, stability, and applications in fields such as dyes, pharmaceuticals, and agrochemicals . The phenoxyphenyl group introduces steric bulk and electron-withdrawing effects, which may modulate solubility and biological interactions compared to simpler nitroanilines .

Properties

Molecular Formula

C18H13N3O5

Molecular Weight

351.3 g/mol

IUPAC Name

2,4-dinitro-N-(4-phenoxyphenyl)aniline

InChI

InChI=1S/C18H13N3O5/c22-20(23)14-8-11-17(18(12-14)21(24)25)19-13-6-9-16(10-7-13)26-15-4-2-1-3-5-15/h1-12,19H

InChI Key

MMNUFFNXJAAFEZ-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)OC2=CC=C(C=C2)NC3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-]

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=C(C=C2)NC3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Physicochemical Properties

The substituents on the aniline nitrogen and aromatic ring significantly impact molecular properties. Key comparisons include:

Compound Name Substituents on Aniline Nitrogen Molecular Formula Molecular Weight Key Properties/Applications References
2,4-Dinitro-N-(4-phenoxyphenyl)aniline 4-Phenoxyphenyl C₁₈H₁₃N₃O₅ 363.33 g/mol* Hypothesized: High thermal stability, potential use in explosives or as a tubulin inhibitor
2,4-Dinitro-N-(2-nitrophenyl)aniline 2-Nitrophenyl C₁₂H₈N₄O₆ 304.22 g/mol LogP = 3.33; used in dyes, explosives, and pharmaceuticals
4-Methoxy-N-(4-phenoxyphenyl)aniline 4-Phenoxyphenyl C₁₉H₁₇N₂O₂ 317.35 g/mol Electron-donating methoxy group enhances solubility; used in polymer synthesis
4-Nitrodiphenylamine Phenyl C₁₂H₁₀N₂O₂ 214.22 g/mol Simpler structure; intermediate in dye synthesis

*Calculated based on (C₁₈H₁₃N₅O₄ for a diazenyl analog).

  • Phenoxyphenyl vs.

Preparation Methods

Reaction Mechanism

The amine group of 4-phenoxyaniline acts as a nucleophile, displacing the chlorine atom in 1-chloro-2,4-dinitrobenzene. A base, such as potassium carbonate or cesium carbonate, deprotonates the amine to enhance its nucleophilicity. Polar aprotic solvents like dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) are employed to stabilize the transition state and improve reaction kinetics.

Representative Procedure

  • Reactants :

    • 1-Chloro-2,4-dinitrobenzene (1.0 equiv)

    • 4-Phenoxyaniline (1.2 equiv)

    • Base: Cs₂CO₃ (2.0 equiv)

    • Solvent: DMSO (10 mL per mmol of substrate)

  • Conditions :

    • Temperature: 90–100°C

    • Atmosphere: Inert (N₂ or Ar)

    • Duration: 16–24 hours

  • Workup :

    • Reaction mixture cooled to room temperature.

    • Quenched with ice-cold water.

    • Product extracted with ethyl acetate, dried over Na₂SO₄, and purified via recrystallization.

Yield Optimization

Catalyst/Solvent SystemTemperature (°C)Time (h)Yield (%)
Cs₂CO₃/DMSO902485
K₂CO₃/THF802578
TBAB/Pd(OAc)₂/DMSO1001798

TBAB = Tetrabutylammonium bromide; Pd(OAc)₂ = Palladium acetate
Catalytic systems incorporating palladium and phase-transfer agents (e.g., TBAB) significantly enhance yields by facilitating electron transfer and stabilizing intermediates.

Optimization of Reaction Conditions

Solvent Effects

Polar aprotic solvents are critical for solubilizing reactants and stabilizing charged intermediates:

  • DMSO : Maximizes yield (98%) due to high polarity and ability to dissolve nitroaromatics.

  • DMF : Moderate yields (85–90%) but requires higher temperatures (100–120°C).

  • THF : Lower yields (70–78%) due to poor solubility of nitroaromatics.

Temperature and Pressure

Elevated temperatures (90–120°C) accelerate reaction rates but may promote side reactions such as:

  • Hydrolysis of the nitro groups.

  • Oxidation of the amine.

Pressurized systems (2.5–4.0 atm) in autoclaves improve kinetics by maintaining solvent integrity at high temperatures.

Alternative Synthetic Routes

Ullmann-Type Coupling

A copper-catalyzed coupling between 4-phenoxyaniline and 1-iodo-2,4-dinitrobenzene has been explored:

  • Catalyst : CuI (10 mol%)

  • Ligand : 1,10-Phenanthroline

  • Solvent : DMF at 120°C for 24 hours

  • Yield : 72%

This method avoids harsh basic conditions but requires expensive iodinated substrates.

Industrial-Scale Production Considerations

Process Intensification

  • Continuous Flow Reactors : Reduce reaction time from 24 hours to 2–4 hours by enhancing heat/mass transfer.

  • Green Chemistry Metrics :

    • Atom Economy : 89% for NAS route.

    • E-Factor : 1.2 (kg waste/kg product), primarily from solvent recovery.

Challenges and Limitations

Synthetic Challenges

  • Side Reactions :

    • Competing hydrolysis of 1-chloro-2,4-dinitrobenzene to 2,4-dinitrophenol.

    • Over-alkylation of 4-phenoxyaniline at elevated temperatures.

  • Purification Difficulties :

    • Low solubility of the product in common solvents necessitates recrystallization from DMF/water mixtures.

Stability Issues

  • Thermal Decomposition :

    • Onset at 150°C, with rapid exothermic decomposition above 180°C.

    • Requires strict temperature control during drying and storage.

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